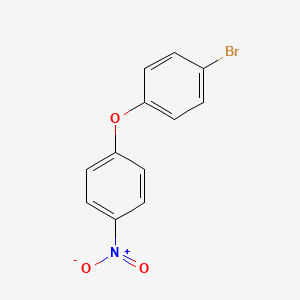

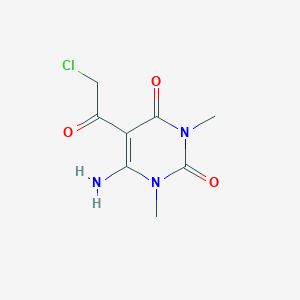

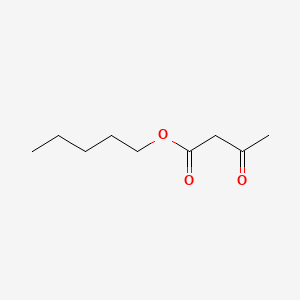

![molecular formula C21H24N2O5 B1266893 3-苯基-2-[2-(苯甲氧羰基氨基)丙酰氨基]丙酸甲酯 CAS No. 3235-14-1](/img/structure/B1266893.png)

3-苯基-2-[2-(苯甲氧羰基氨基)丙酰氨基]丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound represents a specific class of organic chemicals that are synthesized through complex organic reactions. These compounds often serve as key intermediates in the synthesis of more complex molecules for a variety of applications.

Synthesis Analysis

The synthesis of similar compounds often involves catalytic processes, as seen in the production of methyl propanoate through methoxycarbonylation of ethene, which is facilitated by palladium complexes and phosphinomethyl benzene ligands (Clegg et al., 1999). Another method involves the methoxycarbonylation of alkynes catalyzed by palladium complexes, leading to unsaturated esters or cascade reactions to α,ω-diesters (Núñez Magro et al., 2010).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Advanced spectroscopic techniques, including NMR, IR, and X-ray crystallography, are typically employed for this purpose. For instance, a detailed analysis of the molecular structure and spectroscopic properties using density functional theory (DFT) methods provides insight into bond angles, distances, and NMR characteristics of similar compounds (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest may include catalytic processes, such as those facilitated by dirhodium(II) acetate for the diastereoselective synthesis of 1,2-diamines through carbon-carbon bond formation (Wang et al., 2003). Additionally, tandem ring-closing metathesis and radical cyclization processes can be employed to generate bicyclic products from α,ω-(phenylseleno) carbonyl compounds (Clive & Cheng, 2001).

Physical Properties Analysis

The physical properties, such as boiling and melting points, solubility, and crystalline structure, are determined through various analytical techniques. The compound "Methyl 2-Hydroxyimino-3-phenyl-propionate" offers insights into crystallization and intermolecular hydrogen bonding, which are critical for understanding the physical characteristics of related compounds (Li et al., 2009).

Chemical Properties Analysis

Exploration of chemical properties, including reactivity, stability, and functional group transformations, is essential for the application and further modification of such compounds. The Baeyer-Villiger monooxygenases facilitated synthesis of methyl propanoate, highlighting the enzymatic conversion processes relevant to the compound's chemical properties (van Beek et al., 2014).

科学研究应用

1. 抗炎活性

与 3-苯基-2-[2-(苯甲氧羰基氨基)丙酰氨基]丙酸甲酯相关的化合物已被研究其抗炎活性。在涉及从杜仲嫩叶中分离的化合物的研究中,包括 3-(3,4-二羟基苯基)丙酸甲酯,在巨噬细胞中观察到对 LPS 诱导的 NO 产生的适度抑制活性 (Ren 等,2021)。

2. 不对称合成

该化合物已用于 (S)-埃斯莫洛尔的非对称合成中,一项研究描述了使用涉及 Jacobsen 催化剂的水解动力学拆分方法来获得关键中间体,包括 3-[4-(环氧-2-基甲氧基)苯基]丙酸甲酯 (Narsaiah & Kumar, 2011)。

3. 双环化合物的合成

对 α,ω-(苯硒代)羰基化合物(例如 3-(苯硒代)丙酸甲酯)的研究表明,它们转化为经历顺序闭环复分解和自由基环化的物质,以提供双环产物 (Clive & Cheng, 2001)。

4. 癌症治疗

开发了一种用于癌症治疗的新型纳米级候选药物,使用与 3-苯基-2-[2-(苯甲氧羰基氨基)丙酰氨基]丙酸甲酯在结构上相似的化合物。该化合物对癌细胞系表现出细胞毒性作用,体外和计算机模拟评估证实了其作为癌症治疗剂的潜力 (Budama-Kilinc 等,2020)。

5. 除草活性

已合成与 3-苯基-2-[2-(苯甲氧羰基氨基)丙酰氨基]丙酸甲酯在结构上相关的化合物,并评估了它们的除草活性。其中一项研究重点是新型 2-(4-(吡啶-2-基氧基)苯基氨基)丙酸乙酯/乙酸酯的合成和除草活性,表明在杂草控制中具有潜在应用 (Xu 等,2017)。

属性

IUPAC Name |

methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHNOQQFBTTYLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954134 |

Source

|

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate | |

CAS RN |

3235-14-1 |

Source

|

| Record name | NSC87866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)